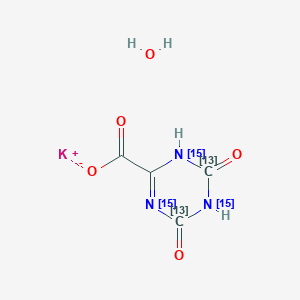
potassium;4,6-dioxo-(4,6-13C2,1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;4,6-dioxo-(4,6-13C2,1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate;hydrate is a complex organic compound that serves as an isotopically labeled internal standard for the quantification of oxonic acid in various analytical techniques. This compound is particularly useful in mass spectrometry (MS) applications due to its stable isotopic composition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from simpler precursors. The process typically involves the following steps:
Formation of the Triazine Core: The triazine ring is formed through a cyclization reaction involving appropriate precursors.
Isotopic Labeling:
Carboxylation: The carboxylate group is introduced through a carboxylation reaction.
Potassium Salt Formation: The potassium salt is formed by reacting the carboxylic acid with potassium hydroxide.
Hydration: The compound is then hydrated to form the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of isotopically labeled reagents, and implementing efficient purification techniques to obtain the final product in high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the triazine ring to more oxidized forms.
Reduction: Reduction reactions can be performed to reduce the triazine ring or other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation states of the triazine ring.
Reduction Products: Reduced forms of the triazine ring or other functional groups.
Substitution Products: Derivatives of the triazine ring with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used as an internal standard in mass spectrometry for the quantification of oxonic acid. Its isotopic labeling allows for accurate and precise measurements in analytical chemistry.
Biology: In biological research, the compound can be used to study metabolic pathways and enzyme activities. Its isotopic labeling helps in tracing the fate of oxonic acid in biological systems.
Medicine: The compound may have potential applications in medical research, particularly in the study of diseases related to oxonic acid metabolism. Its use as an internal standard can aid in the development of diagnostic tools and therapeutic strategies.
Industry: In industrial applications, the compound can be used in the production of pharmaceuticals and other chemicals that require precise quantification of oxonic acid.
Wirkmechanismus
The mechanism by which potassium;4,6-dioxo-(4,6-13C2,1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate;hydrate exerts its effects is primarily through its role as an internal standard in analytical techniques. Its isotopic labeling allows for accurate quantification of oxonic acid, which is crucial in various research and industrial applications. The molecular targets and pathways involved are specific to the analytical methods used, such as mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
Oxonic Acid (Potassium Salt): The unlabeled version of the compound.
Allantoxanic Acid-13C2,15N3: Another isotopically labeled internal standard for oxonic acid.
Uniqueness: Potassium;4,6-dioxo-(4,6-13C2,1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate;hydrate is unique due to its specific isotopic composition, which allows for precise and accurate quantification in analytical applications. This makes it particularly valuable in research settings where high accuracy is required.
Eigenschaften
Molekularformel |
C4H4KN3O5 |
|---|---|
Molekulargewicht |
218.16 g/mol |
IUPAC-Name |
potassium;4,6-dioxo-(4,6-13C2,1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate;hydrate |
InChI |
InChI=1S/C4H3N3O4.K.H2O/c8-2(9)1-5-3(10)7-4(11)6-1;;/h(H,8,9)(H2,5,6,7,10,11);;1H2/q;+1;/p-1/i3+1,4+1,5+1,6+1,7+1;; |
InChI-Schlüssel |
KAISPCXZDYMVOB-YKHLTIOGSA-M |
Isomerische SMILES |
C1(=[15N][13C](=O)[15NH][13C](=O)[15NH]1)C(=O)[O-].O.[K+] |
Kanonische SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)[O-].O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















